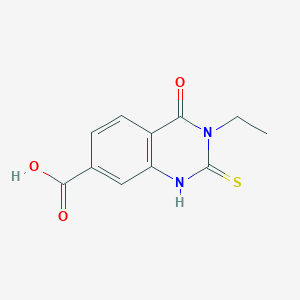

3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Overview

Description

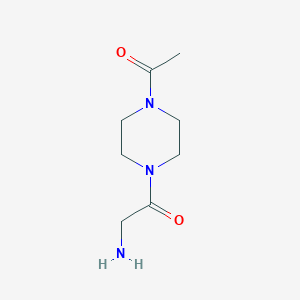

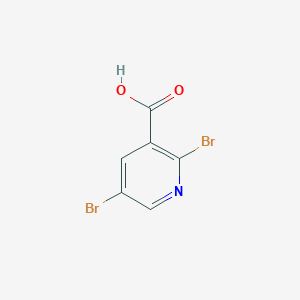

“3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” is a chemical compound with the molecular formula C11H10N2O3S . It is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been achieved through a one-pot, two-component synthesis process. This involves condensing N-substituted thioureas with diethyl ethoxymalonate under microwave irradiation . This method has been used to synthesize ethyl 3-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives in moderate to good yields .Molecular Structure Analysis

The molecular structure of “3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” can be represented by the formula C11H10N2O3S . The structure is also available as a 2D Mol file .Chemical Reactions Analysis

The reaction involved in the synthesis of similar compounds is a condensation of thiourea and ethyl ethoxymethylene cyanoacetate . This reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” include its molecular weight of 250.28 g/mol . More detailed properties like melting point, boiling point, and density are not available in the search results.Scientific Research Applications

-

Synthesis of Derivatives

- Field : Organic Chemistry

- Application : Pyridine has been used for one-pot, two-component synthesis of ethyl 3-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives in moderate to good yields by condensing N-substituted thioureas with diethyl ethoxymalonate under microwave irradiation .

- Method : The method involves the use of pyridine for one-pot, two-component synthesis of the derivatives. This is achieved by condensing N-substituted thioureas with diethyl ethoxymalonate under microwave irradiation .

- Results : The results showed that the derivatives were synthesized in moderate to good yields .

-

HIV Integrase Strand Transfer Inhibitors

- Field : Medicinal Chemistry

- Application : The compound is used in the design, synthesis, and in vitro evaluation of 4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives as HIV integrase strand transfer inhibitors .

- Method : The method involves the design and synthesis of the derivatives, followed by in vitro evaluation .

- Results : The results of the evaluation are not provided in the source .

-

Synthesis of Pharmacologically Active Compounds

- Field : Pharmacology

- Application : The compound has been used in the synthesis of pharmacologically active 3,4-dihydropyrimidin-2-(1H)-thiones (DHPMs), which have shown promising biological results .

- Method : The method involves the condensation of thiourea and ethyl ethoxymalonate under microwave irradiation .

- Results : The results showed the successful synthesis of DHPMs .

-

Crystal Structure Analysis

- Field : Crystallography

- Application : Similar compounds have been used in crystal structure analysis .

- Method : The method involves the synthesis of the compound, followed by recrystallization from acetonitrile solution. The structure was then solved by Direct Methods and refined with the SHELX crystallographic software package .

- Results : The results provided detailed information about the crystal structure of the compound .

-

Microwave-Assisted Synthesis

- Field : Organic Chemistry

- Application : Pyridine has been used for one-pot, two-component synthesis of ethyl 3-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives in moderate to good yields by condensing N-substituted thioureas with diethyl ethoxymalonate under microwave irradiation .

- Method : The method involves the use of pyridine for one-pot, two-component synthesis of the derivatives. This is achieved by condensing N-substituted thioureas with diethyl ethoxymalonate under microwave irradiation .

- Results : The results showed that the derivatives were synthesized in moderate to good yields .

-

Chemical Supplier Information

- Field : Chemical Supply

- Application : Ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is available from chemical suppliers, indicating its use in various chemical reactions .

- Method : The compound can be ordered from a chemical supplier and used in various chemical reactions .

- Results : The availability of the compound from chemical suppliers suggests its widespread use in chemical reactions .

Future Directions

The future directions for “3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” could involve further exploration of its synthesis methods and potential biological activities. As similar compounds have shown a wide spectrum of biological activities , it could be worthwhile to explore and develop new methodologies for the synthesis of this compound and its analogues .

properties

IUPAC Name |

3-ethyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-2-13-9(14)7-4-3-6(10(15)16)5-8(7)12-11(13)17/h3-5H,2H2,1H3,(H,12,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGXPKNBKMBHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701155388 | |

| Record name | 3-Ethyl-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |

CAS RN |

847783-60-2 | |

| Record name | 3-Ethyl-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847783-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-Imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B1335515.png)